molecular formula C19H19ClN4O2 B2746612 N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide CAS No. 321848-32-2

N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B2746612
CAS No.: 321848-32-2
M. Wt: 370.84
InChI Key: OBNJGWISHAISPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide (CAS: 321848-32-2) is a pyridine-pyrazole hybrid compound with the molecular formula C₁₉H₁₉ClN₄O₂ and a molecular weight of 370.83 g/mol. Key physical properties include a predicted density of 1.364±0.06 g/cm³, boiling point of 651.2±55.0°C, and a pKa of 13.48±0.70 . The structure features a tetrahydro-pyridine ring linked to a 3-chlorophenyl carboxamide group and a 2-furyl-substituted pyrazole moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-3-1-4-15(11-14)21-19(25)24-8-6-13(7-9-24)16-12-17(23-22-16)18-5-2-10-26-18/h1-5,10-13H,6-9H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNJGWISHAISPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide, with the CAS number 321848-32-2, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 370.83 g/mol
  • Structural Features : The compound features a tetrahydropyridine ring, a chlorophenyl group, and a pyrazole moiety, which are critical for its biological activity.

Antifungal Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. A study synthesized various 4-substituted pyrazole derivatives and tested them against pathogenic fungi. Some compounds demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting that this compound could be a promising candidate for antifungal drug development .

Antitubercular Activity

In addition to antifungal effects, certain pyrazole derivatives have shown efficacy against Mycobacterium tuberculosis. The compound's structural characteristics may enhance its ability to inhibit bacterial growth. In vitro tests revealed that some derivatives exhibited activity against the H37Rv strain of M. tuberculosis, indicating potential for treating tuberculosis .

Antimicrobial Properties

The broader antimicrobial profile of this compound includes antibacterial properties. Pyrazoline systems are recognized for their diverse pharmacological effects, including antibacterial and antifungal activities. Compounds with similar structures have been reported to possess significant antimicrobial effects against various bacterial strains .

Study 1: Synthesis and Evaluation

A comprehensive study focused on synthesizing 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, including the target compound. The evaluation included testing for antifungal and antitubercular activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced the biological activity, highlighting the importance of structural modifications in enhancing efficacy .

Study 2: Comparative Analysis of Pyrazole Derivatives

In another research effort, a series of pyrazole derivatives were synthesized and screened for their antimicrobial properties. The findings revealed that compounds with a chlorophenyl substituent exhibited superior antibacterial activity compared to others lacking this feature. This suggests that the presence of halogenated phenyl groups can enhance the potency of pyrazole-based compounds .

Summary Table of Biological Activities

Biological ActivityActivity LevelReference
AntifungalSignificant
AntitubercularModerate
AntibacterialNotable

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide. For instance, derivatives of pyrazole have shown significant antibacterial activity against various strains, indicating that this compound may also possess similar properties.

Case Study : A study published in MDPI highlighted the synthesis of pyrazole derivatives and their evaluation against bacterial strains, showing promising results in inhibiting growth, which could be extrapolated to this compound .

2. Anti-inflammatory Properties

Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. The ability to inhibit inflammatory mediators makes this compound a candidate for developing anti-inflammatory drugs.

Case Study : Research has demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models, suggesting that this compound might exhibit similar therapeutic effects .

In Silico Studies

In silico studies have been employed to predict the biological activity of this compound by modeling its interactions with biological targets.

Key Findings :

  • Molecular docking studies indicate strong binding affinity to targets involved in inflammation and microbial resistance.
  • These computational approaches facilitate the identification of potential therapeutic uses and guide further experimental validation .

Summary of Applications

Application AreaPotential BenefitsSupporting Evidence
Antimicrobial ActivityInhibition of bacterial growthStudies on pyrazole derivatives
Anti-inflammatoryReduction of inflammation markersAnimal model studies
In Silico PredictionsIdentification of biological targetsMolecular docking results

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Family

Several pyrazole-carboxamide derivatives share structural motifs with the target compound, differing in substituents and ring systems. Below is a comparative analysis:

Compound Key Structural Features Biological Activity Key Differences
N-(3-Chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide (CAS: 321848-32-2) Tetrahydro-pyridine core, 2-furyl-pyrazole, 3-chlorophenyl carboxamide Not explicitly reported (predicted CNS/GPCR activity due to pyrazole-pyridine motifs) Unique combination of tetrahydro-pyridine and 2-furyl groups; lacks halogenated aryl groups on pyrazole.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole with 4-chlorophenyl and 2,4-dichlorophenyl groups, pyridylmethyl carboxamide CB1 receptor antagonist (IC₅₀ = 0.139 nM) Higher halogenation (three Cl atoms); pyridylmethyl substituent enhances CB1 affinity.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydro-pyrazole core, triazole, fluorophenyl, and thioamide groups Moderate CB1 antagonism (IC₅₀ = 3.2 nM) Fluorophenyl and triazole substituents; thioamide group reduces potency compared to carboxamide.
4-[5-(2-Thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide Tetrahydro-pyridine core, 2-thienyl-pyrazole Not reported (predicted similar GPCR modulation) Thienyl (sulfur-containing) vs. furyl (oxygen-containing) group alters electronic properties.

Physicochemical Properties

  • Solubility : The 2-furyl group in the target compound may enhance aqueous solubility compared to highly halogenated analogues (e.g., the 2,4-dichlorophenyl derivative ), which are more lipophilic.
  • Metabolic Stability : The tetrahydro-pyridine ring in the target compound is less prone to oxidative metabolism than the dihydro-pyrazole core in the fluorophenyl-triazole analogue .

Notes

Activity Prediction : The target compound’s activity is inferred from structural parallels to pyrazole-based GPCR modulators (e.g., CB1 antagonists) .

Synthetic Accessibility : The 2-furyl group may simplify synthesis compared to thienyl or triazole derivatives .

Limitations : Experimental data (e.g., binding assays, ADME profiles) for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Q & A

Basic: What are the common synthetic routes for preparing N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation, coupling, and functional group modifications. For example:

  • Pyrazole ring synthesis : Condensation of hydrazine derivatives with diketones or aldehydes under reflux (e.g., 110°C for 16 hours) in solvents like DMF or acetic acid .
  • Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach aryl/heteroaryl groups. For instance, Pd₂(dba)₃/XPhos catalysts under nitrogen at 100°C for 12 hours .
  • Carboxamide formation : Reaction of activated carboxylic acids (e.g., acid chlorides) with amines in the presence of bases like K₂CO₃ or Et₃N .

Basic: How is the structural integrity of this compound verified experimentally?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.2–8.5 ppm, while pyridine/tetrahydro-pyridine signals range from δ 2.5–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., C–C bond lengths ~1.50 Å) .

Advanced: How can researchers optimize reaction yields for pyrazole ring formation in this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling efficiency .
  • Temperature control : Stepwise heating (e.g., 80°C → 110°C) to prevent side reactions like over-oxidation .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization to isolate pure products .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values to confirm assignments .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm) .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track specific nuclei in complex heterocycles .

Basic: What biological assays are typically used to evaluate this compound’s activity?

Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
  • Cellular cytotoxicity : MTT or ATP-based viability assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement studies (e.g., ³H-labeled competitors) for GPCR targets .

Advanced: How can computational methods aid in target identification for this compound?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in protein active sites (e.g., kinases or ion channels) .
  • Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bonds with the carboxamide group) .
  • ADMET prediction : Tools like SwissADME to assess solubility, permeability, and metabolic stability .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the furyl or pyrazole groups .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond .
  • pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent ring-opening reactions .

Advanced: How can researchers address low reproducibility in multi-step syntheses?

  • Reagent quality : Use freshly distilled amines or anhydrous solvents to minimize side reactions .
  • In-line monitoring : Employ techniques like ReactIR to track intermediate formation in real time .
  • Scale-up protocols : Adjust stirring rates and cooling methods to maintain consistent heat/mass transfer .

Basic: What spectroscopic techniques confirm the presence of the tetrahydro-pyridine ring?

  • IR spectroscopy : C=O stretch of the carboxamide at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • ¹³C NMR : Quaternary carbons in the tetrahydro-pyridine ring appear at δ 35–45 ppm .
  • Mass fragmentation : Loss of H₂O (18 Da) or CO (28 Da) from the carboxamide group .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate potency .
  • Scaffold hopping : Substitute the pyridine ring with pyrimidine or isoquinoline to alter binding kinetics .
  • Bioisosteric replacement : Swap the furyl group with thiophene or pyrrole to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.